BPR1K871 was synthesized through a rational drug design approach, building on previous research into quinazoline derivatives. The compound is classified under multi-kinase inhibitors, which target multiple kinases involved in cancer proliferation and survival pathways. Its efficacy has been demonstrated in various preclinical models, showcasing its potential as a therapeutic agent .
The synthesis of BPR1K871 underwent several optimization phases to enhance yield and purity. The final synthetic route, designated as Route B3, was developed to be robust and scalable, allowing for kilogram-scale production necessary for clinical trials. This route eliminated the need for hazardous reagents and complex purification steps, resulting in a yield of 16.5% over six steps with high purity (97.8% by HPLC) from starting materials .
BPR1K871 has a complex molecular structure characterized by a quinazoline core substituted with a thiazoline side chain. The molecular weight of BPR1K871 is approximately 526.06 g/mol, with a calculated LogD value of 2.80 at pH 7.4, indicating its lipophilicity, which is crucial for oral bioavailability .
BPR1K871 primarily acts through competitive inhibition of its target kinases. The compound has been shown to inhibit FLT3 and Aurora Kinase A with IC50 values of 19 nM and 22 nM, respectively. These values indicate high potency against these targets, which are critical in the pathophysiology of AML .
The mechanism involves binding to the ATP-binding site of the kinases, thereby preventing phosphorylation processes essential for cell division and survival in cancer cells.
BPR1K871 functions as a dual inhibitor of FLT3 and Aurora Kinase A, disrupting their signaling pathways. This inhibition leads to:
Relevant physicochemical properties include:
BPR1K871 has significant potential applications in oncology, particularly for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3